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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitroquinoxaline

Cat. No.: B1269935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the *H NMR and 3C NMR spectral data for
the compound 2,3-Dichloro-6-nitroquinoxaline. Due to the limited availability of
experimentally derived public data, this guide presents predicted spectral data to aid in the
characterization of this important synthetic intermediate. The methodologies for obtaining such
data are also detailed, providing a comprehensive resource for professionals in the fields of
chemical research and drug development.

Core Data Presentation: Predicted NMR Spectral
Data

The following tables summarize the predicted *H NMR and 3C NMR spectral data for 2,3-
Dichloro-6-nitroquinoxaline. These predictions are based on computational models and
provide expected chemical shifts (d) in parts per million (ppm).

Table 1: Predicted *H NMR Spectral Data of 2,3-Dichloro-6-nitroquinoxaline
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Chemical Shift (6

Multiplicity Integration Assignment
ppm)
8.85 d 1H H-5
8.60 dd 1H H-7
8.10 d 1H H-8

Solvent: CDCIs. Predicted data should be confirmed by experimental analysis.

Table 2: Predicted 13C NMR Spectral Data of 2,3-Dichloro-6-nitroquinoxaline

Chemical Shift (6 ppm) Carbon Type Assighment
150.5 Quaternary C-6

147.0 Quaternary C-2

145.2 Quaternary C-3

142.8 Quaternary C-8a

140.1 Quaternary C-4a

132.5 CH C-8

128.0 CH C-5

1255 CH C-7

Solvent: CDCls. Predicted data should be confirmed by experimental analysis.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of *H and 3C NMR
spectra, based on methodologies commonly used for the characterization of quinoxaline
derivatives.

NMR Spectroscopy Protocol
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e Sample Preparation:
o Weigh approximately 5-10 mg of the solid 2,3-Dichloro-6-nitroquinoxaline.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs). The
choice of solvent may be adjusted based on the solubility of the compound.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters:
o Spectrometer: A 500 MHz NMR spectrometer (or similar high-field instrument).
o Temperature: 298 K (25 °C).

o 'H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64, depending on the sample concentration.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

o 1BC NMR:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2-5 seconds.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).
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o Phase and baseline correct the resulting spectra.

o Reference the spectra to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16
ppm).

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a
target compound such as 2,3-Dichloro-6-nitroquinoxaline.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Analysis of
2,3-Dichloro-6-nitroquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269935#1h-nmr-and-13c-nmr-spectral-data-of-2-3-
dichloro-6-nitroquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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